![molecular formula C15H15NO2 B1646398 4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde CAS No. 54849-47-7](/img/structure/B1646398.png)
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Overview
Description
“4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde” is a chemical compound with the molecular formula C14H13NO2 . It is also known by other names such as p-Methoxybenzylidene p-aminophenol .
Synthesis Analysis
The synthesis of similar compounds has been reported via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde” consists of asymmetric units of C14H13NO2 . The 3D structure may be viewed using Java or Javascript .
Scientific Research Applications
Synthesis of Secondary Amines
This compound is a secondary amine, which are important starting materials for the preparation of various compounds . They are typically prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
Preparation of Dithiocarbamates
Secondary amines, including “4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde”, are used in the synthesis of dithiocarbamates . Dithiocarbamates are a class of chemicals with various applications, including use as pesticides, rubber accelerators, and flotation agents.
Production of Dyes
The compound can be used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure, and they are widely used in the textile industry.
Pharmaceutical Applications
Secondary amines form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
Crystal Structure Studies
The compound has been used in studies of crystal structures . Understanding the crystal structure of a compound can provide valuable information about its physical and chemical properties.
Supramolecular Structure Studies
The compound has been used in studies of supramolecular structures . These studies can provide insights into the interactions between molecules and the larger structures they form.
properties
IUPAC Name |
4-(4-methoxy-N-methylanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(13-5-3-12(11-17)4-6-13)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARINXYEHBQHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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